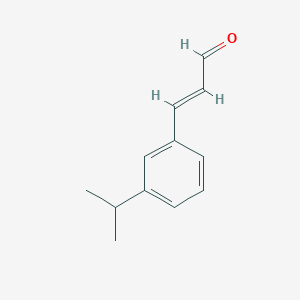![molecular formula C9H16ClNO3 B13570134 Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a bicyclic compound that contains an amino group and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is unique due to the presence of an oxabicyclic ring system, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H16ClNO3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9;/h2-6,10H2,1H3;1H |
InChI-Schlüssel |
FWTHXVBRBIIRIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(CC1)(CO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
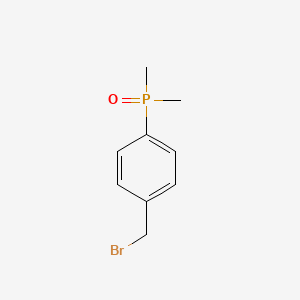
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
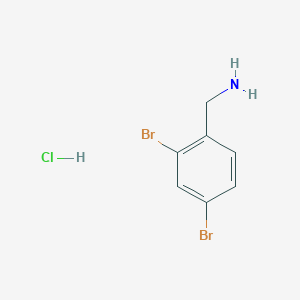
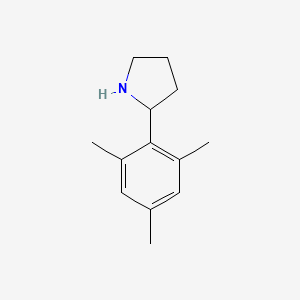

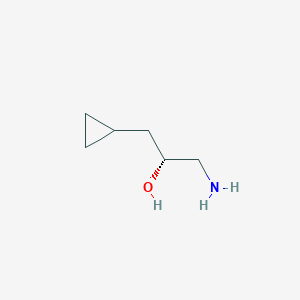
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
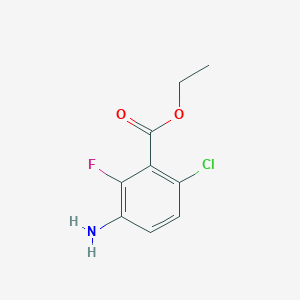
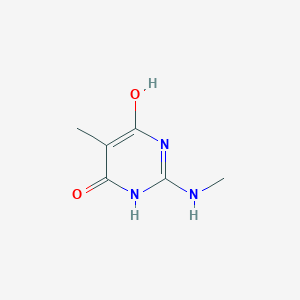
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
